N-Butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-Butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound with the molecular formula C23H21N3O5. It is part of the quinoline family, which is known for its diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves the acylation of 4-hydroxyquinoline derivatives. One common method includes the reaction of 4-hydroxyquinoline with butyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-Butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and pathways, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide
- 1-Butyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 1-Butyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
N-Butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific butyl and hydroxy substitutions, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
128366-05-2 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-butyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16-14(11)19/h4-7H,2-3,8H2,1H3,(H,15,18)(H2,16,17,19) |
InChI Key |
AQIIIQAZMCDENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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